Cas no 439685-73-1 (D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-)

D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- structure
439685-73-1 structure
Product Name:D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-
CAS No:439685-73-1
MF:C8H14O5
MW:190.193763256073
CID:3422029
PubChem ID:9964312
Update Time:2025-07-16

D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- Chemical and Physical Properties

Names and Identifiers

    • D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-
    • 1-(β-D-xylopyranosyl)-propan-2-one
    • 2-[2-oxopropyl]tetrahydro-2H-pyran-3,4,5-triol
    • CHEMBL452116
    • 1-((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)propan-2-one
    • SCHEMBL1900465
    • 439685-73-1
    • G70293
    • 610-159-3
    • 2-(2-oxopropyl)tetrahydro-2H-pyran-3,4,5-triol
    • Inchi: 1S/C8H14O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h5-8,10-12H,2-3H2,1H3/t5-,6+,7+,8+/m1/s1
    • InChI Key: NIFJEQGFAKTKFF-KVPKETBZSA-N
    • SMILES: O1C[C@H]([C@@H]([C@H]([C@@H]1CC(C)=O)O)O)O

Computed Properties

  • Exact Mass: 190.08412354g/mol
  • Monoisotopic Mass: 190.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 87Ų

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D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:439685-73-1)D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-
Order Number:A1026206
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):171.0
Email:sales@amadischem.com

Additional information on D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-

D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- (CAS No. 439685-73-1): An Overview of a Promising Compound in the Field of Carbohydrate Chemistry

D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- (CAS No. 439685-73-1) is a unique and intriguing compound that has garnered significant attention in the field of carbohydrate chemistry and biochemistry. This compound, often referred to as 4,8-anhydro-D-gulooctitol, is a cyclic sugar alcohol derived from the dehydration of D-gulooctose. Its distinctive structure and properties make it a valuable subject of study for researchers exploring its potential applications in various scientific and industrial domains.

The chemical structure of D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- is characterized by an eight-carbon backbone with a cyclic hemiacetal ring formed between the C4 and C8 positions. This unique arrangement results in a highly stable and versatile molecule that exhibits interesting physical and chemical properties. The compound's anhydrous nature contributes to its stability under various conditions, making it suitable for use in both laboratory research and industrial processes.

Recent studies have highlighted the potential of D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- in several areas of scientific inquiry. One notable application is in the field of glycochemistry, where the compound's structural features make it an excellent model for studying carbohydrate-protein interactions. These interactions are crucial for understanding various biological processes, including cell signaling and immune responses. Researchers have used D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- to develop novel glycoconjugates that can mimic natural glycans and provide insights into their biological functions.

In addition to its role in glycochemistry, D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- has shown promise in the development of new materials and pharmaceuticals. Its unique chemical properties make it a potential candidate for use as a chiral building block in the synthesis of complex organic molecules. The compound's ability to form stable complexes with metal ions has also been explored for applications in catalysis and materials science.

The synthesis of D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- has been the subject of several research papers. One common method involves the dehydration of D-gulooctose using acid catalysts under controlled conditions. This process yields high purity 4,8-anhydro-D-gulooctitol with minimal side products. The ability to produce this compound on a large scale is crucial for its practical applications in both research and industry.

From a biological perspective, D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY- has been investigated for its potential health benefits. Preliminary studies suggest that it may have prebiotic properties, promoting the growth of beneficial gut bacteria and potentially improving digestive health. However, further research is needed to fully understand its biological effects and to determine its safety for human consumption.

In the realm of pharmaceuticals, D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY has been explored as a potential drug delivery vehicle. Its ability to form stable complexes with various therapeutic agents could enhance their solubility and bioavailability. This property makes it an attractive candidate for developing new formulations that improve drug efficacy and reduce side effects.

The environmental impact of D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY is another area of interest. As a naturally derived compound with low toxicity and biodegradability, it is considered an environmentally friendly alternative to many synthetic compounds used in industrial processes. This characteristic aligns with the growing demand for sustainable and eco-friendly materials in various industries.

In conclusion, D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY (CAS No. 439685-73-1) is a multifaceted compound with a wide range of potential applications in carbohydrate chemistry, glycochemistry, materials science, pharmaceuticals, and environmental science. Its unique chemical structure and properties make it an exciting subject of ongoing research and development. As more studies are conducted and new applications are discovered, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to real-world challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:439685-73-1)D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-
A1026206
Purity:99%
Quantity:25g
Price ($):171.0
Email